molecular formula C13H19N3O2 B3141898 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 491837-75-3

2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No. B3141898
CAS RN: 491837-75-3
M. Wt: 249.31 g/mol
InChI Key: GAWKBFPKAJYCNB-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, also known as MEAP or 4-MeOPP, is a novel compound. It is a piperazine derivative and its molecular formula is C13H19N3O2.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient route to 2-amino-1,4-dihydropyrimidines using ultrasound irradiation as the energy source was developed . In silico density functional theory calculations illustrated that tin chloride-mediated Biginelli reaction to produce 2-amino-1,4-dihydropyrimidines has energetics quite accessible under the reaction conditions .


Molecular Structure Analysis

The structure of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can be assigned by HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations can also be used for structural analysis .

Future Directions

The future directions for the study of 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone could involve further investigation of its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. The potential therapeutic applications of this compound, particularly in relation to its action on adrenergic receptors , could also be explored.

properties

IUPAC Name

2-amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWKBFPKAJYCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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